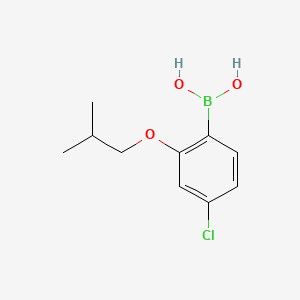

4-Chloro-2-isobutoxyphenylboronic acid

Description

Properties

IUPAC Name |

[4-chloro-2-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKLKLXBOXFPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681709 | |

| Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-06-2 | |

| Record name | Boronic acid, B-[4-chloro-2-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 Chloro 2 Isobutoxyphenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful class of chemical reactions that enable the formation of a carbon-carbon bond between two different organic fragments. A prominent example is the Suzuki-Miyaura reaction, which typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide.

The Suzuki-Miyaura Reaction Mechanism: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps, as depicted in numerous studies on the subject. nih.govresearchgate.net

Oxidative Addition: The cycle commences with a palladium(0) catalyst, which reacts with an organohalide (R-X). In this step, the palladium center is oxidized from Pd(0) to Pd(II) as it inserts into the carbon-halogen bond, forming a new organopalladium(II) complex.

Transmetalation: The next crucial step is transmetalation. Here, the organic group from the organoboron reagent (in this case, the 4-chloro-2-isobutoxyphenyl group from the boronic acid) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center. organic-chemistry.org This results in a new diorganopalladium(II) complex, where both organic partners are bound to the palladium.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups on the palladium(II) complex are coupled together, forming the desired new carbon-carbon bond and the final product. Simultaneously, the palladium catalyst is reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.

Role of 4-Chloro-2-isobutoxyphenylboronic Acid as a Nucleophilic Coupling Partner

In the context of the Suzuki-Miyaura reaction, this compound serves as the nucleophilic coupling partner. The boronic acid functional group is the key to its reactivity. cymitquimica.com Upon activation with a base, the boron atom becomes more electron-rich, enhancing the nucleophilicity of the attached 4-chloro-2-isobutoxyphenyl group. This allows for the efficient transfer of this aryl group to the electrophilic palladium(II) center during the transmetalation step. The substituents on the phenyl ring, namely the chloro and isobutoxy groups, can influence the electronic properties and steric hindrance of the molecule, which in turn can affect the rate and efficiency of the coupling reaction.

Catalytic Systems and Ligand Design for Optimized Performance

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalytic system employed. This system typically comprises a palladium source and a ligand.

Homogeneous palladium catalysts, where the catalyst is dissolved in the reaction solvent, are widely used for Suzuki-Miyaura reactions. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding and electron-rich biaryl phosphines, are frequently employed to enhance the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. For a substrate like this compound, a well-chosen ligand can improve yields and reaction rates.

Illustrative Homogeneous Catalytic System for a Substituted Arylboronic Acid:

| Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | SPhos | Stabilizes the catalyst, promotes oxidative addition and reductive elimination |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Water | Biphasic system to dissolve both organic and inorganic reagents |

In recent years, there has been a growing interest in heterogeneous catalysts for cross-coupling reactions due to their ease of separation and recyclability. Metal-Organic Frameworks (MOFs), which are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, have been explored as platforms for supporting palladium catalysts. These materials can offer high stability and a well-defined environment for the catalytic reaction. While specific applications of MOF-based catalysts for the coupling of this compound are not documented, the general principles suggest they could offer a sustainable alternative to homogeneous systems.

Substrate Scope and Functional Group Compatibility in Cross-Coupling

The substrate scope of the Suzuki-Miyaura reaction is broad, allowing for the coupling of a wide variety of organohalides with organoboron reagents. In the case of this compound, it would be expected to couple with a range of aryl and heteroaryl halides. The reaction generally exhibits good functional group tolerance, meaning that various functional groups on either coupling partner can be present without interfering with the reaction.

Illustrative Substrate Scope for the Coupling of a Generic Substituted Arylboronic Acid:

| Aryl Halide Partner | Product Type | Expected Outcome |

| 4-Bromoanisole | Substituted Biphenyl | Good to excellent yield expected |

| 2-Chloropyridine | Heteroaryl-Aryl Compound | Good yield, may require specific ligand |

| 1-Iodonaphthalene | Naphthyl-Aryl Compound | High reactivity expected due to the C-I bond |

| 3-Bromobenzonitrile | Functionalized Biphenyl | Tolerated, demonstrating functional group compatibility |

Comparative Analysis with Other Carbon-Carbon Bond Forming Methodologies

The Suzuki-Miyaura coupling is one of several palladium-catalyzed cross-coupling reactions. A comparative analysis with Stille and Negishi couplings highlights its particular advantages. youtube.com

Stille Coupling: Utilizes organotin reagents. A major drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove from the final product. libretexts.org

Negishi Coupling: Employs organozinc reagents. These reagents are highly reactive but are also sensitive to moisture and air, requiring stringent anhydrous reaction conditions. They may also exhibit lower functional group tolerance compared to Suzuki coupling. libretexts.orgsci-hub.se

The Suzuki-Miyaura reaction is often preferred due to the low toxicity, high stability, and commercial availability of boronic acids. libretexts.org Boronic acids and their byproducts are generally considered more environmentally benign than their tin or zinc counterparts. In a direct comparison for the synthesis of certain indole (B1671886) alkaloids, the Suzuki reaction was successful while Kumada and Negishi reactions failed to yield the desired product. nih.govacs.org

Table 2: Comparison of Cross-Coupling Methodologies

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |

|---|---|---|---|

| Organometallic Reagent | Organoboron (R-B(OR)₂) | Organotin (R-SnR'₃) | Organozinc (R-ZnX) |

| Toxicity | Low | High | Moderate |

| Stability to Air/Moisture | Generally stable | Stable | Sensitive |

| Functional Group Tolerance | High | Moderate | Moderate to Low |

Other Synthetic Transformations Involving Arylboronic Acids

Beyond their role in Suzuki-Miyaura coupling, arylboronic acids like this compound can participate in other important synthetic transformations.

Boronic Acid-Catalyzed Amidation Reactions

Arylboronic acids have emerged as efficient catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic chemistry. rsc.orgresearchgate.net This method serves as a green alternative to traditional methods that often require stoichiometric activating agents and produce significant waste. The reaction typically proceeds by heating a mixture of the carboxylic acid, amine, and a catalytic amount of the boronic acid, with the removal of water driving the reaction to completion. researchgate.net

The proposed mechanism involves the formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the arylboronic acid catalyst. rsc.orgresearchgate.net This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. nih.gov Studies have shown that boronic acids are effective catalysts, whereas related borinic acids may be inactive. nih.gov

Nucleophilic Substitution Reactions for Diverse Derivative Synthesis

Arylboronic acids can also function as nucleophiles in various substitution reactions. This reactivity allows for the introduction of the aryl group onto different molecular scaffolds.

For example, arylboronic acids can participate in transition-metal-free nucleophilic substitution reactions with appropriately activated substrates. Research has demonstrated the stereospecific substitution of chiral α-mesylated acetamides with arylboronic acids, where the amide functionality is believed to play a key role in facilitating the reaction. researchgate.net This provides a pathway to chiral α,α-diaryl acetamides.

Furthermore, arylboronic acids can be used in copper-promoted Chan-Lam coupling for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. researchgate.net They can also be involved in rhodium-catalyzed additions to activated pyridinium (B92312) salts, showcasing their versatility as nucleophiles. nih.gov In some instances, arylboronic acids undergo halodeboronation, where the boronic acid group is replaced by a halogen, a reaction that can be catalyzed by a simple base like potassium acetate. acs.org This transformation can be valuable for introducing halogens into specific positions on an aromatic ring.

Advanced Research Applications and Theoretical Investigations of Arylboronic Acids

Applications in Materials Science and Engineering

There is no available research demonstrating the rational design and synthesis of Covalent Organic Frameworks (COFs) using 4-Chloro-2-isobutoxyphenylboronic acid as a building block. Similarly, studies on its use in the development of functional materials with tunable electronic or optical properties have not been published.

Supramolecular Chemistry and Molecular Recognition

While the principles of boronic acid interactions with diols and saccharides are well-established, there are no specific studies that investigate the molecular recognition capabilities of this compound. Research into its self-assembly processes and non-covalent interactions in supramolecular systems is also absent from the current body of scientific literature.

Computational and Theoretical Studies

No computational or theoretical studies focusing on the electronic structure, reactivity, or potential applications of this compound have been found. Such studies are crucial for predicting the behavior of a molecule and guiding experimental work, but they have not been performed or published for this specific compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

The electronic structure is fundamentally shaped by the interplay of these substituents. The isobutoxy group at the ortho position is a strong electron-donating group (EDG) through resonance, increasing electron density on the aromatic ring. Conversely, the chloro group at the para position is an electron-withdrawing group (EWG) through its inductive effect, while also exhibiting a weaker electron-donating resonance effect.

These opposing electronic influences dictate the molecule's reactivity profile. The increased electron density from the isobutoxy group would generally activate the ring towards electrophilic substitution, while the electron-withdrawing nature of the chlorine atom would deactivate it. The net effect and the regioselectivity of reactions like nitration or halogenation would depend on the precise balance of these effects, which can be quantified through computational methods such as Density Functional Theory (DFT). Such calculations would reveal the electron density distribution and the sites most susceptible to electrophilic or nucleophilic attack. For instance, in Suzuki-Miyaura coupling reactions, the electronic nature of these substituents would influence the rate of transmetalation.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis)

Spectroscopic properties for this compound can be predicted based on data from analogous compounds.

NMR Spectroscopy: The ¹H NMR spectrum of an arylboronic acid provides distinct signals for its aromatic and boronic acid protons. For this compound, the aromatic region would display a complex splitting pattern due to the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electronic effects of the substituents. The isobutoxy group would shield the ortho and para protons, shifting them upfield, while the chloro group would cause a downfield shift for adjacent protons. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet, the position of which can be solvent-dependent. For comparison, the ¹H NMR spectrum of the related compound 4-Chlorophenylboronic acid in DMSO-d6 shows characteristic aromatic signals. spectrabase.com

UV-Vis Spectroscopy: The UV-Vis spectrum of arylboronic acids is characterized by absorptions corresponding to π→π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the substituents on the phenyl ring. The presence of the electron-donating isobutoxy group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylboronic acid. The chloro group's electronic effects would also modulate the absorption profile. Computational studies on various ortho- and para-substituted phenylboronic acids have been used to calculate and examine their UV-Vis spectra and the wavelengths of their main absorption bands. bohrium.com

Analysis of Substituent Effects on Acidity Constants (pKa) and Reaction Pathways

The acidity of an arylboronic acid, quantified by its pKa, is a critical parameter influencing its solubility and reactivity. mdpi.com The pKa of this compound is determined by the electronic effects of its substituents on the stability of the corresponding boronate anion.

Electron-Donating Groups (EDGs): The isobutoxy group at the ortho position donates electron density to the ring, which destabilizes the negative charge on the boronate anion. This effect would tend to increase the pKa, making the acid weaker. fiveable.melibretexts.org

Electron-Withdrawing Groups (EWGs): The chloro group at the para position withdraws electron density via induction, which helps to stabilize the negative charge of the conjugate base. libretexts.orgopenstax.org This stabilization makes the acid stronger, thus lowering its pKa.

The net pKa of this compound will be a balance of these opposing effects. Given that inductive effects of halogens are generally significant, it is plausible that its pKa would be lower (more acidic) than that of 2-isobutoxyphenylboronic acid but higher (less acidic) than that of 4-chlorophenylboronic acid. Computational studies have shown that for accurate pKa determination, it is crucial to consider the different conformations of both the acid and its conjugate base. mdpi.com

These substituent effects also govern reaction pathways. For example, in reactions involving the boronic acid group, such as the Suzuki-Miyaura coupling, the electronic properties of the ring influence the efficiency of the catalytic cycle. chemicalbook.comsigmaaldrich.com

| Compound | Substituent Type | Expected Effect on Acidity |

| 2-Isobutoxyphenylboronic acid | Electron-Donating (ortho) | Weaker Acid (Higher pKa) |

| 4-Chlorophenylboronic acid | Electron-Withdrawing (para) | Stronger Acid (Lower pKa) |

| This compound | Competing EDG and EWG | Intermediate Acidity |

Molecular Electrostatic Potential Mapping and Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (HOMO/LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity.

HOMO: Represents the ability to donate electrons. In this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, particularly influenced by the electron-donating isobutoxy group.

Solvent Effects and Solubility Phenomena

The solubility of this compound is a critical property for its application in synthesis and materials science.

Influence of Molecular Structure and Isomerism on Solubility Behavior in Organic Solvents

The solubility of arylboronic acids is highly dependent on their molecular structure and the nature of the solvent. The introduction of an isobutoxy group, as in the isomers of isobutoxyphenylboronic acid, generally increases solubility in many organic solvents compared to unsubstituted phenylboronic acid. acs.org

A study on the solubility of isobutoxyphenylboronic acid isomers (ortho, meta, and para) in various organic solvents revealed significant differences based on the position of the isobutoxy group. acs.org The ortho-isomer demonstrated markedly higher solubility across all tested solvents (chloroform, 3-pentanone, acetone (B3395972), dipropyl ether, and methylcyclohexane) compared to the meta and para isomers. acs.org This enhanced solubility can be attributed to intramolecular interactions and differences in crystal packing.

For this compound, we can infer its solubility behavior by considering these findings. The presence of the bulky, nonpolar isobutyl group contributes favorably to solubility in organic solvents. However, the chloro substituent introduces polarity and can participate in dipole-dipole interactions, which could either increase or decrease solubility depending on the solvent. It is expected that its solubility would be highest in polar aprotic solvents like acetone and lower in nonpolar solvents like methylcyclohexane.

Table of Solubility Data for Isobutoxyphenylboronic Acid Isomers in Various Solvents at 298.15 K (mole fraction x 10³)

| Solvent | Ortho-isomer | Meta-isomer | Para-isomer |

| Chloroform | 415.7 | 10.3 | 2.5 |

| 3-Pentanone | 698.3 | 240.2 | 141.5 |

| Acetone | 733.9 | 244.7 | 158.5 |

| Dipropyl ether | 247.9 | 1.8 | 0.4 |

| Methylcyclohexane | 1.7 | 0.1 | 0.04 |

| Data derived from the Journal of Chemical & Engineering Data, 2020. acs.org |

Experimental Methodologies for Equilibrium Solubility Determination (e.g., Dynamic Method, Turbidity Measurement)

Determining the equilibrium solubility of arylboronic acids requires robust experimental techniques due to their tendency to dehydrate into cyclic anhydrides (boroxines). acs.org

Dynamic Method: A widely used approach is the dynamic (polythermal) method. researchgate.net In this technique, a suspension of the solute in the solvent is heated at a controlled rate until complete dissolution is observed. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. The process is often monitored using a probe that measures light intensity.

Turbidity Measurement: Turbidity measurement is integral to the dynamic method. The disappearance of turbidity, or cloudiness, in the solution signifies that all the solute has dissolved. acs.org A luminance probe detects the change in light transmission through the solution as it clears, allowing for a precise determination of the dissolution point. This method is advantageous as it can be automated for high-throughput screening.

Other methods for solubility determination include the traditional shake-flask method, which is considered the 'gold standard' for thermodynamic equilibrium solubility, though it is more time-consuming. nih.gov This method involves agitating an excess of the solid in the solvent at a constant temperature for an extended period to ensure equilibrium is reached, followed by concentration analysis of the saturated solution. libretexts.org

Application and Validation of Correlation Models for Solubility Data (e.g., λh-equation, Redlich-Kister, Wilson, NRTL)

The solubility of arylboronic acids is a critical parameter in their application, influencing reaction kinetics, purification, and formulation. Due to the tendency of boronic acids to undergo dehydration to form boroxines, especially at elevated temperatures, traditional solubility determination methods can be challenging. acs.org However, dynamic methods and various thermodynamic models have been employed to accurately describe the solubility of these compounds in different solvents.

While specific solubility data for this compound is not extensively available in the literature, a comprehensive study on the solubility of its parent isomers (ortho-, meta-, and para-isobutoxyphenylboronic acid) provides significant insights. acs.org This data can be effectively used to understand the solubility behavior and the applicability of various correlation models. The introduction of a chloro-substituent at the 4-position is expected to influence the solubility based on its electronic and steric effects.

A particularly effective model for correlating the solubility of isobutoxyphenylboronic acids is the Buchowski-Ksiazaczak λh-equation. acs.org This two-parameter model has shown to provide results comparable to more complex models like the Redlich-Kister equation, which may use four or five parameters. acs.org The λh-equation is represented as:

ln[1 + λ(1 - x)/x] = λh[(1/T) - (1/T_m)]

where x is the mole fraction of the solute at temperature T, T_m is the melting point of the solute, and λ and h are adjustable parameters.

The solubility of isobutoxyphenylboronic acid isomers has been determined in a range of organic solvents, including chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane. acs.org The experimental data for the ortho-isomer, which is structurally most similar to this compound, is presented below.

Table 1: Experimental Solubility of ortho-Isobutoxyphenylboronic Acid in Various Solvents

Data sourced from Leszczyński et al., 2020. acs.org

The λh-equation provides a good correlation for this experimental data. The parameters λ and h are determined by fitting the equation to the experimental points.

Other models such as the Redlich-Kister, Wilson, and Non-Random Two-Liquid (NRTL) models are also widely used to describe the excess Gibbs energy of liquid mixtures and can be applied to solubility data.

Redlich-Kister Equation: This model uses a polynomial expansion to represent the excess Gibbs energy and is highly flexible. researchgate.net

Wilson Equation: This model provides a good representation of the activity coefficients for a wide range of liquid mixtures. researchgate.net

NRTL Model: This model is particularly useful for systems with partial miscibility and can accurately represent the behavior of non-ideal solutions. researchgate.net

The choice of model often depends on the specific system and the desired accuracy of the correlation. For arylboronic acids, the complex equilibria in solution, including hydration and boroxine (B1236090) formation, can make the application of these models challenging, often requiring more parameters for an accurate fit.

Considerations of Boroxine Formation and Hydration Equilibria in Solution

Arylboronic acids exist in a dynamic equilibrium with their corresponding cyclic anhydrides, known as boroxines. This equilibrium is highly sensitive to the presence of water, solvent, and the electronic nature of the substituents on the aromatic ring. researchgate.netmdpi.com The formation of boroxine from three molecules of boronic acid involves the elimination of three molecules of water.

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

For this compound, the equilibrium between the boronic acid and its corresponding boroxine is influenced by the competing electronic effects of the isobutoxy and chloro substituents.

Isobutoxy Group: The isobutoxy group at the ortho position is an electron-donating group (EDG) through resonance. Electron-donating groups have been shown to favor the formation of boroxine. researchgate.netnih.gov This is attributed to the increased electron density on the aromatic ring, which can stabilize the boroxine structure.

Chloro Group: The chloro group at the para position is an electron-withdrawing group (EWG) through induction, while being a weak deactivator through resonance. Electron-withdrawing groups tend to destabilize the boroxine ring and shift the equilibrium towards the boronic acid form. mdpi.comnih.gov This is because they increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by water, thus favoring hydrolysis of the boroxine.

The thermodynamics of boroxine formation are also a key consideration. The process is generally considered to be entropically driven. researchgate.netnih.gov While the formation of a single boroxine molecule from three boronic acid molecules is enthalpically unfavorable, the release of three water molecules into the bulk solvent leads to a significant increase in entropy, which can drive the reaction forward, especially at higher temperatures. researchgate.net

Hydration Equilibria

In aqueous solutions, boronic acids also participate in hydration equilibria, where the boron atom can coordinate with water molecules or hydroxide (B78521) ions to form tetrahedral boronate species. This equilibrium is pH-dependent. The Lewis acidic nature of the boron atom in boronic acids allows them to act as Lewis acids, accepting a pair of electrons from a Lewis base like water.

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-isobutoxyphenylboronic acid, and how can purity be validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. For example, halogenated aryl intermediates (e.g., 4-chloro-2-fluorophenylboronic acid derivatives) can undergo nucleophilic substitution with isobutanol under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures ensures >95% purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and /-NMR to confirm boronic acid functionality (broad peak at δ 7.5–8.5 ppm for B-OH protons) .

Q. How does the isobutoxy substituent influence the compound’s reactivity in cross-coupling reactions?

- Analysis : The isobutoxy group acts as an electron-donating substituent, stabilizing the boronic acid via resonance and steric hindrance. This enhances stability in Suzuki-Miyaura couplings but may reduce reaction rates with bulky electrophiles. Compare reaction yields with analogs (e.g., 4-chloro-2-methoxyphenylboronic acid) to quantify steric/electronic effects. Kinetic studies under inert atmospheres (N) are recommended to prevent boronic acid oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : -NMR (δ 28–32 ppm for boronic acid), -NMR for aromatic protons (integration ratios to confirm substitution pattern).

- IR : B-O stretching at ~1340 cm, O-H (boronic acid) at ~3200 cm.

- MS : ESI-MS in negative ion mode to detect [M-H] peaks.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in aryl-aryl bond formation?

- Approach : Use density functional theory (DFT) to calculate transition state energies for coupling reactions. Compare activation barriers for ortho vs. para positions relative to the chloro substituent. Software like Gaussian or ORCA can model charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps) to rationalize observed selectivity .

Q. What strategies mitigate boronic acid decomposition during long-term storage?

- Solutions : Store under inert gas (argon) at -20°C in anhydrous DMF or DMSO. Add stabilizers like 1,4-dioxane (5% v/v) to inhibit dimerization. Monitor degradation via periodic -NMR; if dimerization (boroxine formation) occurs, regenerate the monomer via hydrolysis with 0.1 M HCl followed by lyophilization .

Q. How to resolve contradictions in reported catalytic efficiencies for this compound?

- Troubleshooting :

- Variable Control : Ensure consistent ligand (e.g., Pd(PPh)), base (KCO), and solvent (toluene/ethanol) ratios.

- Oxygen Sensitivity : Use degassed solvents and Schlenk line techniques to exclude O.

- Substrate Purity : Trace moisture (<0.1% by Karl Fischer titration) can hydrolyze boronic acids, reducing yields. Compare results with deuterated analogs to isolate kinetic isotope effects .

Q. What are the implications of halogen (Cl) and alkoxy (isobutoxy) groups on biological activity?

- Experimental Design :

- Enzyme Inhibition Assays : Test against serine proteases (e.g., thrombin) to evaluate boronic acid-mediated inhibition (IC).

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., 4-fluoro-2-isobutoxyphenylboronic acid) and compare binding affinities via surface plasmon resonance (SPR).

- Cellular Uptake : Use fluorescent tagging (BODIPY conjugates) to track intracellular localization in live-cell imaging .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.